molecular formula C26H20NO+ B12468931 4-(1-methyl-1H-indol-2-yl)-2,6-diphenylpyranium

4-(1-methyl-1H-indol-2-yl)-2,6-diphenylpyranium

Cat. No.: B12468931
M. Wt: 362.4 g/mol
InChI Key: VRXWCJJSISJCFL-UHFFFAOYSA-N
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Description

4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium is a complex organic compound that features an indole moiety fused with a pyran ring. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the pyran ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle the multi-step reactions efficiently. The use of high-throughput screening and optimization of reaction conditions can significantly enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium involves its interaction with various molecular targets. The indole moiety can bind to specific receptors in the body, modulating signaling pathways and exerting biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

    Indole: A simpler structure with similar biological activities.

    1-methylindole: A methylated derivative of indole with enhanced stability.

    2,6-diphenylpyran: A compound with a similar pyran ring structure but lacking the indole moiety.

Uniqueness

4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium is unique due to the combination of the indole and pyran rings, which imparts distinct chemical and biological properties. This dual-ring system allows for a broader range of interactions and applications compared to simpler indole or pyran derivatives .

Properties

Molecular Formula

C26H20NO+

Molecular Weight

362.4 g/mol

IUPAC Name

2-(2,6-diphenylpyran-4-ylidene)-1-methylindol-1-ium

InChI

InChI=1S/C26H20NO/c1-27-23-15-9-8-14-21(23)16-24(27)22-17-25(19-10-4-2-5-11-19)28-26(18-22)20-12-6-3-7-13-20/h2-18H,1H3/q+1

InChI Key

VRXWCJJSISJCFL-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=CC2=CC1=C3C=C(OC(=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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